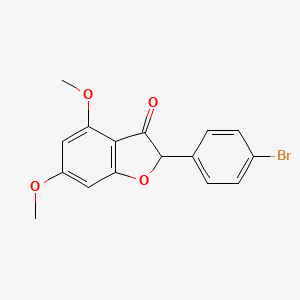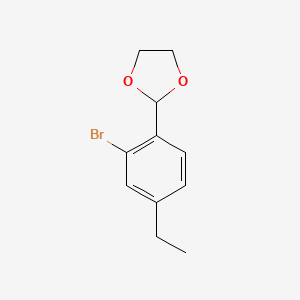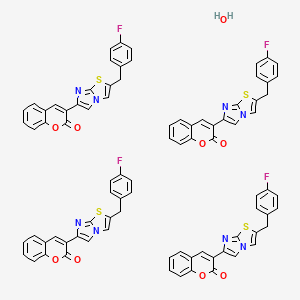![molecular formula C14H16ClN5O2 B14015807 ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate CAS No. 19270-38-3](/img/structure/B14015807.png)
ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate is a complex organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions using reagents such as ammonia or amines.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through a reaction with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.
Industrial Applications: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds such as pyrimidine-based drugs (e.g., imatinib, dasatinib) share structural similarities and are used in similar therapeutic applications.
Chlorophenyl Amines: Compounds with chlorophenyl groups and amino functionalities, used in various chemical and biological applications.
Uniqueness
Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines.
特性
CAS番号 |
19270-38-3 |
|---|---|
分子式 |
C14H16ClN5O2 |
分子量 |
321.76 g/mol |
IUPAC名 |
ethyl N-[5,6-diamino-4-(4-chloroanilino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H16ClN5O2/c1-2-22-14(21)20-11-7-10(12(16)13(17)19-11)18-9-5-3-8(15)4-6-9/h3-7H,2,16H2,1H3,(H4,17,18,19,20,21) |
InChIキー |
OKAHXLWUQKELEX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NC2=CC=C(C=C2)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


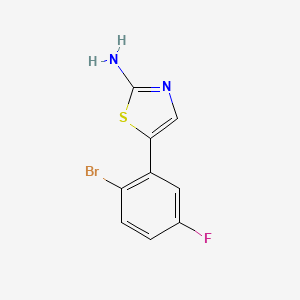
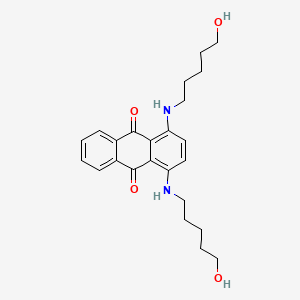
![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)




